2-Bromo-2-cyclopropylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

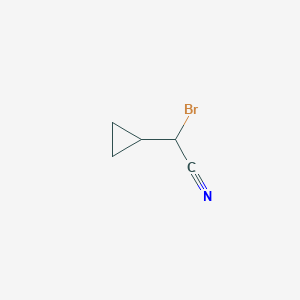

“2-Bromo-2-cyclopropylacetonitrile” is a chemical compound with the CAS Number: 1551295-22-7 . It has a molecular weight of 160.01 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-2-cyclopropylacetonitrile” is 1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Bromo-2-cyclopropylacetonitrile” is a solid at room temperature . It has a molecular weight of 160.01 .

Applications De Recherche Scientifique

Synthesis of Cyclopropane Derivatives

- The reaction of bromofuranone with several nucleophiles yields cyclopropane bis-lactones, demonstrating the utility of bromo-substituted compounds in synthesizing cyclopropane derivatives through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).

Development of Tandem Addition/Cyclization for Indole Skeletons

- A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed, achieving a new strategy for the direct construction of indole skeletons. This showcases the relevance of bromo-substituted acetonitriles in facilitating complex cyclization reactions (Shuling Yu et al., 2017).

Microwave-Assisted Preparation of 2-Bromo-1-Alkenes

- 2-Bromo-1-alkenes are generated via microwave-assisted hydrobromination of 1-alkynes, illustrating the utility of bromo-substituted compounds in efficient synthetic procedures (Anon Bunrit et al., 2011).

Copper-Catalyzed Bromo-cyanomethylative Cyclization

- The copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes using 2-bromoacetonitrile highlights the role of bromo-substituted acetonitriles in radical addition/cyclization/bromination sequences, leading to functionalized heterocycles (Shaoqun Zhu et al., 2022).

Synthesis of Milnacipran Intermediate

- The detailed synthesis of 2-bromomethyl-1-phenyl-cyclopropane carboxylic acid, an intermediate of milnacipran, showcases the use of bromo-substituted compounds in the synthesis of pharmacologically relevant intermediates (Ouyang Hong-xia, 2012).

Safety and Hazards

The safety information for “2-Bromo-2-cyclopropylacetonitrile” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

2-bromo-2-cyclopropylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWDFLINNKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopropylacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)

![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)